Product packaging for Stizophyllin(Cat. No.:CAS No. 109237-00-5)

Stizophyllin

Cat. No.: B020284
CAS No.: 109237-00-5
M. Wt: 344.4 g/mol
InChI Key: IWQKGRNFKYKJHS-VUZPHRLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stizophyllin is a chemical compound of research interest, offered to the scientific community for investigative purposes. Main Applications & Research Value : Researchers utilize this compound in various biochemical and pharmacological studies. Its potential mechanisms and applications are subjects of ongoing investigation in laboratory settings. Mechanism of Action : The specific biochemical interactions and mechanism of action of this compound are defined by its molecular structure and require further empirical study to be fully characterized. Important Notice : This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O4 B020284 Stizophyllin CAS No. 109237-00-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109237-00-5

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

1-[(2R,3R,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H28O4/c1-11(22)14-6-7-15-13-5-4-12-8-17(23)18(24)10-20(12,2)16(13)9-19(25)21(14,15)3/h5-6,8,15-19,23-25H,4,7,9-10H2,1-3H3/t15-,16?,17+,18+,19+,20-,21+/m0/s1

InChI Key

IWQKGRNFKYKJHS-VUZPHRLFSA-N

SMILES

CC(=O)C1=CCC2C1(C(CC3C2=CCC4=CC(C(CC34C)O)O)O)C

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1([C@@H](CC3C2=CCC4=C[C@H]([C@@H](C[C@]34C)O)O)O)C

Canonical SMILES

CC(=O)C1=CCC2C1(C(CC3C2=CCC4=CC(C(CC34C)O)O)O)C

Synonyms

2,3,12-trihydroxypregna-4,7,16-trien-20-one
stizophyllin

Origin of Product

United States

Isolation and Structural Elucidation

Stizophyllin was first isolated from the stems of Stizophyllum riparium (Bignoniaceae), a plant used in traditional medicine in Central and South America. Current time information in Fife, GB. The isolation process typically involves bioactivity-guided fractionation of the plant extract, where successive chromatographic separations are monitored for cytotoxic activity against cancer cell lines.

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. Its chemical formula was established as C21H26O4. The structure was ultimately determined to be 2α,3β,12β-trihydroxypregna-4,7,16-trien-20-one. Current time information in Fife, GB. This novel structure features a pregnane (B1235032) core with unsaturations at the Δ4, Δ7, and Δ16 positions, and hydroxyl groups at C-2, C-3, and C-12.

Spectroscopic Data for this compound

Detailed spectroscopic data, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, were instrumental in confirming the structure of this compound. This data is reported in the scientific literature, specifically in the Journal of Natural Products, 1987, volume 50, pages 63-74.

Biosynthesis of Stizophyllin

While the specific biosynthetic pathway of Stizophyllin has not been fully elucidated, a plausible route can be proposed based on the well-established biosynthesis of steroids in plants. The pathway is believed to commence with the cyclization of squalene (B77637) to form cycloartenol, which is then converted to cholesterol.

From cholesterol, the pathway to pregnane (B1235032) derivatives proceeds through key intermediates such as pregnenolone (B344588) and progesterone (B1679170). These transformations involve the cleavage of the cholesterol side chain by a cytochrome P450 enzyme. Subsequent enzymatic modifications, including hydroxylations, dehydrogenations, and isomerizations, would then lead to the formation of the more complex and highly functionalized structure of this compound. The introduction of the three hydroxyl groups and the three double bonds in specific positions on the pregnane skeleton are likely catalyzed by a series of specific and stereoselective enzymes that remain to be identified.

Biological Activities and Mechanism of Action

Isolation from Stizophyllum riparium (H.B.K.) Sandw.

This compound was first isolated from an extract of Stizophyllum riparium (H.B.K.) Sandw. nih.gov. This plant source was the subject of investigations aimed at identifying cytotoxic constituents. acs.org. The isolation of this compound from Stizophyllum riparium was reported in the context of studies on plant anticancer agents. acs.org.

Bioactivity-Guided Fractionation Methodologies

The isolation of this compound from Stizophyllum riparium was achieved through bioactivity-guided fractionation nih.gov. This methodology involves the separation of a crude extract into fractions, followed by testing each fraction for a specific biological activity mdpi.com. Active fractions are then further separated and tested until the compound responsible for the activity is isolated and identified mdpi.com. In the case of this compound, this process confirmed that the compound mediated a potent cytotoxic response with cultured P-388 cells nih.gov. Bioactivity-guided fractionation is a widely used technique in the discovery of plant-derived active compounds. mdpi.com.

Identification and Stereochemical Reassignment in Fungal Sources: Thelephora terrestris (Thelephoraceae)

This compound has also been identified in the inedible mushroom Thelephora terrestris (Thelephoraceae) researchgate.netresearchgate.netnaturalproducts.net. Its isolation from this fungal source represents the first report on the isolation of true pregnane-type steroids from the Fungi kingdom researchgate.net. The identification of this compound in Thelephora terrestris involved chromatographic fractionation of the methanol (B129727) extract of the mushroom's fruiting bodies. researchgate.netresearchgate.net.

Crucially, the isolation of this compound from Thelephora terrestris led to a revision of its stereochemical assignment researchgate.netresearchgate.net. The elucidation of the structure and the revision of the stereochemistry were accomplished using extensive spectroscopic techniques, including 1D and 2D NMR, UV, CD, IR, MS, and molecular modeling experiments researchgate.netresearchgate.net. The previously known compound this compound, isolated from a higher plant, was assigned as 2β,3α,12β-trihydroxypregna-4,7,16-trien-20-one based on these studies researchgate.netresearchgate.net.

Initial Structural Characterization

Initial efforts to determine the structure of this compound relied on classical analytical methods. At this early stage of investigation, techniques such as elemental analysis and basic spectroscopic methods provided the first glimpse into the molecular framework of the compound. These preliminary studies led to a proposed structure, which served as a foundational hypothesis for subsequent, more detailed investigations. However, as is common in the study of complex natural products, this initial proposed structure would later be challenged and revised.

Subsequent Revision of Stereochemical Assignment

With advancements in analytical technology, a more detailed and accurate picture of this compound's three-dimensional architecture emerged. This led to a crucial revision of its initially assigned stereochemistry, a testament to the iterative nature of scientific discovery.

Application of Advanced Spectroscopic Techniques

The reassessment of this compound's structure was heavily reliant on a suite of advanced spectroscopic techniques, each providing a unique piece of the structural puzzle.

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provided fundamental information about the chemical environment of individual protons and carbon atoms within the molecule. organicchemistrydata.orguniversiteitleiden.nl However, the true power of NMR in this context came from two-dimensional (2D) experiments. uni-muenchen.decas.org Correlation Spectroscopy (COSY) experiments were instrumental in establishing proton-proton coupling networks, revealing the connectivity of adjacent atoms. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments provided crucial data on one-bond and multiple-bond correlations between protons and carbons, respectively. This wealth of connectivity information allowed for the meticulous construction of the carbon skeleton and the placement of substituents.

NMR Experiment Information Obtained
¹H NMR Provides information on the chemical environment and number of different types of protons.
¹³C NMR Reveals the number and types of carbon atoms in the molecule.
COSY Establishes correlations between coupled protons, indicating which protons are adjacent to each other.
HSQC Shows direct one-bond correlations between protons and the carbons they are attached to.
HMBC Reveals longer-range (2-3 bond) correlations between protons and carbons, aiding in piecing together the molecular fragments.

Ultraviolet (UV) and Circular Dichroism (CD) Spectroscopy: Ultraviolet spectroscopy offered insights into the electronic transitions within the molecule, often indicating the presence of chromophores such as conjugated systems. Circular dichroism (CD) spectroscopy proved to be particularly vital for determining the absolute stereochemistry of chiral centers within this compound. wikipedia.orgharvard.edunih.govnih.govbbk.ac.uk By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy provides a unique spectral fingerprint that is highly sensitive to the three-dimensional arrangement of atoms. wikipedia.orgharvard.edunih.govnih.govbbk.ac.uk Comparison of the experimental CD spectrum of this compound with theoretically calculated spectra for different possible stereoisomers was a key step in the definitive assignment of its absolute configuration.

Infrared (IR) Spectroscopy: Infrared spectroscopy was employed to identify the presence of specific functional groups within the this compound molecule. Characteristic absorption bands in the IR spectrum correspond to the vibrational frequencies of different types of chemical bonds, such as C=O (carbonyl), O-H (hydroxyl), and C-H bonds. This information complemented the data obtained from NMR and mass spectrometry, helping to confirm the presence of various functional moieties.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provided an accurate determination of the molecular weight and elemental composition of this compound. nih.govlibretexts.orgnih.govyoutube.comyoutube.com Furthermore, tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the parent ion, yielded valuable structural information. nih.govlibretexts.orgnih.govyoutube.comyoutube.com The analysis of the fragmentation patterns helped to identify key structural motifs and the connectivity of different parts of the molecule. nih.govlibretexts.orgnih.govyoutube.comyoutube.com

Spectroscopic Technique Primary Contribution to Structural Elucidation
UV Spectroscopy Identification of chromophores and conjugated systems.
Circular Dichroism Determination of absolute stereochemistry of chiral centers.
Infrared Spectroscopy Identification of functional groups.
Mass Spectrometry Determination of molecular formula and structural fragments.

Role of Computational Methods in Structural Analysis

Alongside experimental techniques, computational chemistry played a pivotal role in the structural revision of this compound. msu.ru

Molecular Modeling: Molecular modeling was used to generate three-dimensional models of the various possible stereoisomers of this compound. These models were then subjected to energy minimization calculations to identify the most stable conformations. By comparing the calculated properties of these theoretical structures with the experimental data, researchers could confidently discriminate between different stereochemical possibilities. For instance, the calculated NMR chemical shifts and coupling constants for the most stable conformers of each stereoisomer could be compared with the experimental NMR data to find the best match. Similarly, theoretical CD spectra were calculated for the different isomers and compared with the experimental spectrum to confirm the absolute configuration. This synergy between experimental data and computational modeling provided a robust and unambiguous determination of the correct structure and stereochemistry of this compound.

Synthetic Strategies for this compound and Related Pregnanes

The synthesis of pregnane (B1235032) derivatives, the structural class to which this compound belongs, typically involves complex multi-step routes often starting from more readily available steroid precursors such as pregnenolone (B344588) or diosgenin. documentsdelivered.comresearchgate.netnih.govresearchgate.netnih.gov General synthetic strategies for constructing the pregnane core and introducing various functional groups have been developed over time. These strategies often involve a combination of reactions to manipulate the steroid ring system and append or modify side chains.

Common transformations encountered in the synthesis of highly oxygenated pregnanes structurally related to this compound include oxidation, reduction, epoxidation, hydrolysis, and the introduction or interconversion of functional groups like hydroxyls and ketones at specific positions on the steroid nucleus and the C-17 side chain. documentsdelivered.comnih.govnih.gov For instance, the synthesis of certain pregnane derivatives has been shown to involve the epoxidation of double bonds, followed by acid-catalyzed hydrolytic cleavage of the epoxide ring to introduce hydroxyl groups. documentsdelivered.comnih.gov Selective oxidation or reduction steps are crucial for achieving the desired oxidation state at different carbon centers, such as the C-3 and C-20 positions. documentsdelivered.comnih.gov The introduction of double bonds at specific positions, such as the Δ4, Δ7, and Δ16 positions found in this compound, requires carefully controlled reaction conditions and reagents.

While specific synthetic routes detailing the total synthesis of this compound were not found in the surveyed literature, the complexity of its structure, with three hydroxyl groups and three double bonds on the pregnane core, suggests that any such synthesis would likely involve a convergent or linear sequence of highly selective reactions to control stereochemistry and regiochemistry. The development of efficient synthetic routes to related pregnatrienes with hydroxyl and ketone functionalities highlights the types of chemical transformations that would be necessary. google.com

Development of this compound Analogues for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a compound's chemical structure influence its biological activity. york.ac.ukamazon.comnih.govresearchgate.netnih.govekb.egresearchgate.netrsc.orggoogle.commdpi.come3s-conferences.orgwou.eduresearchgate.net For natural products like this compound that exhibit interesting biological properties, the synthesis of analogues is a key approach to identify the structural features critical for activity and to develop compounds with improved potency, selectivity, or other desirable characteristics.

The development of this compound analogues for SAR studies would involve systematic chemical modifications to its core structure. Based on SAR studies conducted on other pregnane derivatives, potential modification sites on this compound could include alterations to the hydroxyl groups at C-2, C-3, and C-12, modifications or saturation of the double bonds at Δ4, Δ7, and Δ16, and changes to the C-17 side chain containing the C-20 ketone. documentsdelivered.comresearchgate.netresearchgate.netnih.gov

Synthetic strategies for creating pregnane analogues for SAR often involve functional group interconversions, the introduction of new substituents, or the modification of the steroid ring system. documentsdelivered.comresearchgate.netnih.govresearchgate.netnih.gov For example, hydroxyl groups can be acylated, alkylated, or oxidized. Double bonds can be reduced or epoxidized. New moieties can be appended to the steroid scaffold through various coupling reactions.

Biological Activities and Cellular Responses

Cytotoxic Activity

Stizophyllin has demonstrated potent cytotoxic activity against cultured cells nih.gov. This effect is a key characteristic that led to its isolation and further investigation nih.gov. The cytotoxic action appears to be mediated, at least in part, by a covalent reaction with cellular components, such as sulfhydryl-containing proteins, through a Michael-type addition nih.gov. Studies involving adduct formation with nucleophilic substances like L-cysteine and beta-mercaptoethanol have shown that these adducts are significantly less cytotoxic than this compound itself, supporting the role of such reactions in its mechanism of action nih.gov. For instance, the adduct formed with beta-mercaptoethanol was found to be 20-fold less cytotoxic than this compound nih.gov.

In Vitro Cytotoxicity Profiling (e.g., P-388 Cells)

A primary model used to assess this compound's cytotoxic potential is the cultured P-388 lymphocytic leukemia cell line nih.govresearchgate.net. This compound has been confirmed to mediate a potent cytotoxic response with these cells nih.gov. An effective dose (ED50) value of 0.07 µg/mL has been reported for this compound against P-388 lymphocytic leukemia cultured cells, indicating significant activity in this system researchgate.net.

Table 1: Cytotoxicity of this compound in P-388 Cells

Cell LineCompoundED50 (µg/mL)Reference
P-388 lymphocytic leukemiaThis compound0.07 researchgate.net

Cell Cycle Specificity

Investigations into the mechanism of action of this compound have revealed that its cytotoxic effects are associated with specific disruptions to the cell cycle nih.gov. The compound demonstrates cell-cycle specific cytotoxicity nih.gov.

G2 Phase Cell Cycle Arrest

This compound has been shown to block cells in the G2 + M compartment of the cell cycle nih.gov. Further analysis suggests that this block appears to be specific for the G2 phase nih.gov. This arrest in the G2 phase prevents cells from progressing into mitosis nih.gov.

Inhibition of Mitotic Progression

Consistent with its G2 phase arrest activity, this compound appears to prevent cells from progressing through mitosis nih.gov. This inhibition of mitotic progression is a likely contributor to its observed cytotoxic effects nih.gov. Unlike some other cytotoxic agents, this compound did not modulate in vitro tubulin polymerization reactions, suggesting its mechanism of mitotic disruption does not involve direct interference with tubulin assembly nih.gov.

Effects on Macromolecular Biosynthesis

Beyond its effects on the cell cycle, this compound also influences the fundamental processes of macromolecular synthesis within cells nih.gov.

Reduction of Total DNA, RNA, and Protein Biosynthesis

Treatment of P-388 cells with this compound results in a reduction in the total biosynthesis of DNA, RNA, and protein relative to control cell cultures nih.gov. Despite the reduction in total DNA biosynthesis, the DNA content per cell was observed to double after approximately 48 hours in the presence of inhibitory concentrations of this compound nih.gov. This apparent doubling of DNA content per cell, coupled with the lack of increase in cell number, is consistent with the observed G2 phase cell cycle arrest nih.gov. This compound interacted with DNA, but no mutagenicity was observed in tested systems, and no in vitro reaction occurred with guanosine (B1672433) nih.gov.

Molecular Mechanisms of Action

Interaction with Cellular Nucleophiles (e.g., Sulfhydryl-Containing Proteins, L-Cysteine, Beta-Mercaptoethanol)

Stizophyllin forms adducts with nucleophilic substances, including L-cysteine and beta-mercaptoethanol, via a Michael-type addition. nih.gov This suggests that this compound can react covalently with cellular components containing nucleophilic centers, such as the sulfhydryl groups found in cysteine residues within proteins. nih.govmdpi.com An adduct formed between this compound and beta-mercaptoethanol was isolated and characterized, and notably, it was found to be significantly less cytotoxic than this compound itself, being approximately 20-fold less potent. nih.gov This observation supports the hypothesis that the cytotoxic activity of this compound is mediated through its covalent reaction with a cellular component, such as a sulfhydryl-containing protein, through this Michael-type addition mechanism. nih.gov

Assessment of Genotoxicity

Studies have assessed the genotoxic potential of this compound, examining its effects on genetic material in different biological systems. nih.govnih.goveuropa.euresearchgate.netfda.gov

Absence of Mutagenicity in Bacterial and Mammalian Cell Systems

This compound did not exhibit mutagenicity in standard tests using Salmonella typhimurium strain TM677 or cultured Chinese hamster ovary cells. nih.gov These findings indicate that, under the conditions tested, this compound does not induce mutations in these bacterial and mammalian cell systems. nih.govnih.govresearchgate.net

Non-Reaction with Guanosine (B1672433) In Vitro

In vitro experiments investigating the potential for this compound to interact directly with DNA components showed no reaction with guanosine. nih.gov This suggests that this compound is unlikely to exert genotoxic effects through direct covalent modification of guanine (B1146940) bases in DNA. nih.gov

Investigation of Specific Cellular Targets

Research has also explored the interaction of this compound with specific cellular structures or processes to understand its mechanism of action. nih.gov

Lack of Effect on Astrocyte Cellular Morphology

Research into the biological activities and molecular mechanisms of this compound has explored various potential effects, including cytotoxic and anti-inflammatory properties researchgate.netosu.edu. However, based on the currently available scientific literature, there is a notable absence of detailed research findings specifically investigating the effect of this compound on astrocyte cellular morphology. Studies focusing on astrocyte morphology typically examine the influence of factors such as injury, inflammation, or specific protein modulators like profilins or GFAP expression, which are known to induce morphological changes indicative of astrogliosis plos.orgmdpi.comresearchgate.net. As of the information gathered, no specific data tables or detailed research outcomes concerning this compound's direct impact, or lack thereof, on the shape, size, or process extension of astrocytes have been identified in the consulted sources. Therefore, the extent to which this compound influences or does not influence astrocyte cellular morphology remains an area without readily available published data in the examined literature.

This compound, a pregnane (B1235032) derivative isolated from Stizophyllum riparium, has demonstrated potent cytotoxic activity against cultured P-388 cells. nih.gov Its mechanism of action involves a Michael-type addition, suggesting a covalent reaction with cellular components, potentially sulfhydryl-containing proteins. nih.gov Research into the Structure-Activity Relationship (SAR) of this compound aims to understand how modifications to its chemical structure influence its biological effects, particularly cytotoxicity. nih.govcollaborativedrug.com

Structure Activity Relationship Sar Investigations

Biosynthesis and Chemoecological Context

Postulated Biosynthetic Pathways in Stizophyllum riparium

Stizophyllin was initially isolated from an extract of Stizophyllum riparium and identified as a structurally novel pregnane (B1235032) derivative. nih.gov While the detailed biosynthetic pathway in Stizophyllum riparium has not been fully elucidated, its classification as a pregnane derivative suggests a steroidogenic origin. Pregnanes are C21 steroids, typically synthesized from cholesterol or related triterpenoid (B12794562) precursors through a series of enzymatic modifications including side-chain cleavage and hydroxylation. researchgate.netgoogle.com The presence of a pregnane core in this compound from a plant source indicates that S. riparium possesses the necessary enzymatic machinery for at least partial steroid biosynthesis or modification of existing steroidal compounds. Further research is needed to confirm the specific steps and enzymes involved in the conversion of common plant steroids into this compound within this species.

Elucidation of Biosynthetic Precursors and Intermediates in Fungi

Interestingly, this compound has also been isolated from the inedible mushroom Thelephora terrestris, representing the first report on the isolation of true pregnane-type steroids from the Fungi kingdom. researchgate.netresearchgate.net This discovery is significant as fungi are known to produce a wide array of secondary metabolites, including steroids, but pregnane steroids were previously considered primarily plant-derived. sci-hub.sebeilstein-journals.org

The isolation of this compound from T. terrestris, along with two other unusual pregnane-type steroids named terresterones A and B, provides evidence for a fungal biosynthetic route. researchgate.net The co-occurrence of these structurally related compounds suggests they may be intermediates or products of the same biosynthetic pathway in this fungus. researchgate.net While the complete fungal biosynthetic pathway remains to be fully detailed, the identification of this compound and related pregnanes in T. terrestris indicates that fungi possess the enzymatic capabilities to synthesize this class of steroids, potentially from squalene (B77637) or other fungal triterpene precursors, which are common starting materials for steroid biosynthesis in fungi. beilstein-journals.org The elucidation of these fungal pathways could involve identifying relevant biosynthetic gene clusters (BGCs) and the enzymes they encode, such as cyclase, oxygenases, and dehydrogenases, which are typical in fungal secondary metabolism. studiesinmycology.orgnih.govresearchgate.net

Ecological Role and Natural Functions of this compound

The ecological role and natural functions of this compound are not extensively documented. However, its isolation based on cytotoxic activity against P-388 lymphocytic leukemia cells suggests a potential defensive role in the organisms that produce it. nih.govresearchgate.netresearchgate.net

In Stizophyllum riparium, a plant found in disturbed areas and forest margins, the production of a cytotoxic compound like this compound could serve as a defense mechanism against herbivores or pathogens. frontiersin.orgnih.gov Plants produce a diverse range of secondary metabolites with various ecological functions, including deterrence, signaling, and defense. petalandpoem.comwcs.orgesa.org

Similarly, in the mushroom Thelephora terrestris, this compound and the related terresterones might play a role in deterring fungivores or competing with other microorganisms in its environment. researchgate.netresearchgate.net Fungal secondary metabolites are known to have diverse ecological roles, including defense, communication, and mediating interactions with other organisms. sci-hub.se

Further research is needed to specifically investigate the ecological pressures that might have led to the evolution of this compound biosynthesis in both Stizophyllum riparium and Thelephora terrestris and to fully understand its functions in their respective ecosystems.

Analytical Methodologies for Stizophyllin Quantification and Characterization

Chromatographic Techniques for Isolation and Purification

Chromatographic methods are fundamental for separating Stizophyllin from complex mixtures, such as extracts from biological sources. High-Performance Liquid Chromatography (HPLC) is a key technique employed for both purification and analysis. HPLC coupled with a Diode Array Detector (DAD) is utilized for its ability to detect compounds based on their UV-Vis absorption spectra, providing both separation and spectral information simultaneously. frontiersin.orgnih.govresearchgate.net High-Resolution Mass Spectrometry (HRMS) is often coupled with HPLC (HPLC-HRMS) to provide accurate mass measurements, which are essential for determining the elemental composition of this compound and confirming its molecular weight. frontiersin.orgnih.govresearchgate.net

Chromatographic fractionation of extracts, such as methanol (B129727) extracts from the fruiting bodies of the mushroom Thelephora terrestris, has been successfully used to isolate this compound. researchgate.netmsu.ru In one study, an ethyl acetate (B1210297) fraction of a Stizophyllum perforatum leaf extract was purified using a Sephadex LH-20 column, which led to the isolation of this compound. nih.gov Further purification steps, including preparative HPLC and preparative Thin-Layer Chromatography (TLC), have also been employed to obtain this compound with high purity. nih.gov For instance, preparative HPLC with a methanol/water solvent system has been used for purification. nih.gov Another reported method involved preparative HPLC with an acetonitrile/water/acetic acid mobile phase and detection at specific wavelengths (λ = 330 and 220 nm) to obtain this compound with a determined purity of 95.0% by HPLC-DAD. nih.gov

The conditions for HPLC-HRMS analysis of extracts containing this compound have been reported, utilizing electrospray ionization in both positive and negative modes and setting the UV-Vis detection range from 200 to 800 nm. frontiersin.orgnih.govresearchgate.net Chromatograms are typically obtained using a linear gradient of methanol/water with acetic acid. frontiersin.orgnih.govresearchgate.net

Comprehensive Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the comprehensive structural characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1D and 2D NMR experiments, is extensively used to elucidate the complete structure and determine the stereochemical assignments of this compound. researchgate.netmsu.ruresearchgate.net Analysis of 1H and 13C NMR spectral data provides detailed information about the hydrogen and carbon frameworks of the molecule, including chemical shifts, coupling constants, and correlations that reveal connectivity and spatial arrangement. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is used to obtain the electronic absorption spectrum of this compound, which can provide information about the presence of chromophores and conjugated systems within the molecule. researchgate.netmsu.ruresearchgate.net Circular Dichroism (CD) spectroscopy is particularly useful for determining the absolute configuration and conformational preferences of chiral molecules like this compound. researchgate.netmsu.ru Infrared (IR) spectroscopy provides information about the functional groups present in the molecule based on their characteristic vibrational frequencies. researchgate.netmsu.ruresearchgate.net Mass Spectrometry (MS), including high-resolution MS (HRMS), is used to determine the molecular weight and fragmentation pattern of this compound, which helps in confirming its molecular formula and providing structural insights. researchgate.netmsu.ruresearchgate.net The combination of these spectroscopic and spectrometric methods allows for a thorough and accurate characterization of this compound's chemical structure. researchgate.netmsu.ru

Future Research Directions and Translational Perspectives in Basic Science

Identification of Specific Protein Targets Driving Cell Cycle Perturbation

Initial studies indicate that Stizophyllin's cytotoxic activity is mediated by covalent reaction with a cellular component, potentially a sulfhydryl-containing protein, via a Michael-type addition. nih.gov This interaction appears to prevent cells from progressing through mitosis, specifically blocking cells in the G2 phase of the cell cycle. nih.gov While the G2 block is observed, the precise protein targets directly responsible for this cell cycle arrest remain to be definitively identified. Future research should focus on employing proteomic approaches, such as activity-based protein profiling or affinity purification coupled with mass spectrometry, to isolate and identify the specific proteins that covalently bind to this compound. Understanding these direct interactions is crucial for fully elucidating the molecular mechanism underlying this compound's cell cycle-specific cytotoxicity. Identifying these targets could also reveal novel pathways or proteins involved in cell cycle regulation that could be modulated by similar compounds.

Advanced Mechanistic Elucidation via Omics Technologies (e.g., Proteomics, Metabolomics)

Beyond identifying direct binding partners, a more comprehensive understanding of this compound's mechanism of action can be achieved through the application of advanced 'omics' technologies. Proteomics can provide a global view of protein expression level changes and post-translational modifications in response to this compound treatment, offering insights into affected cellular pathways. nih.govresearchgate.netnih.gov Metabolomics can reveal alterations in cellular metabolite profiles, which can indicate metabolic bottlenecks or shifts caused by this compound's activity. nih.govresearchgate.netnih.gov Integrating data from both proteomics and metabolomics can provide a systems-level understanding of how this compound perturbs cellular processes, leading to cell cycle arrest and cytotoxicity. researchgate.net For instance, analyzing changes in proteins and metabolites involved in DNA repair, cell cycle checkpoints, or mitotic spindle formation could provide crucial details about how this compound exerts its effects.

Synthetic Biology Approaches for Sustainable this compound Production

This compound is a natural product isolated from Stizophyllum riparium. nih.gov The sustainable and scalable production of complex natural products from their original plant sources can be challenging due to factors such as low yield, geographical limitations, and environmental concerns. nih.gov Synthetic biology offers promising avenues for the sustainable production of this compound. nih.govwikipedia.orggao.gov This could involve identifying the biosynthetic pathway genes for this compound in Stizophyllum riparium and engineering these pathways into a more tractable host organism, such as yeast or bacteria. nih.govyoutube.com Optimizing these engineered microbial cell factories through metabolic engineering and synthetic biology principles could lead to efficient and scalable production of this compound, ensuring a consistent supply for research and potential future applications. nih.govwikipedia.orggao.govyoutube.com

Development of this compound as a Chemical Probe for Fundamental Cellular Processes

Given its cell cycle-specific cytotoxicity and apparent ability to covalently modify proteins, this compound holds potential as a valuable chemical probe for studying fundamental cellular processes, particularly those related to the cell cycle and protein function. nih.govnih.govnih.gov By using modified versions of this compound, researchers could investigate protein-ligand interactions in live cells or cellular lysates. nih.govnih.gov Such probes could help map protein interaction networks or identify novel components of cell cycle regulatory machinery. nih.govnih.govnih.gov The ability of this compound to block cells in G2 could make it a useful tool for synchronizing cell populations to study specific events occurring during this phase. Further development and characterization of this compound as a chemical probe could provide valuable insights into basic cell biology.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and characterizing Stizophyllin from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic purification (HPLC or column chromatography). Characterization requires spectroscopic techniques (NMR, MS) and X-ray crystallography for structural confirmation. Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions. For bioactivity screening, pair structural data with in vitro assays (e.g., enzyme inhibition) .
  • Key Considerations : Validate purity using HPLC with UV/Vis detection (>95% purity threshold). Cross-reference spectral data with existing databases (e.g., PubChem, Reaxys) to confirm molecular identity .

Q. How should researchers design in vitro assays to evaluate this compound’s mechanism of action?

  • Methodological Answer : Use cell-based assays (e.g., cytotoxicity, apoptosis markers) with appropriate controls (positive/negative controls, vehicle-only groups). For enzyme-targeted studies, employ kinetic assays (e.g., Michaelis-Menten plots) to measure inhibition constants (IC₅₀). Optimize assay conditions (pH, temperature, co-factors) based on prior literature for analogous compounds .
  • Data Interpretation : Address variability by repeating assays in triplicate and applying statistical tests (e.g., ANOVA with post-hoc analysis). Use dose-response curves to establish potency thresholds .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be resolved?

  • Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., differences in extraction protocols, cell lines, or assay endpoints). Perform meta-analyses using standardized effect sizes (e.g., Hedge’s g) to quantify heterogeneity. If discrepancies persist, validate findings through orthogonal methods (e.g., CRISPR-based gene editing to confirm target engagement) .
  • Case Example : If Study A reports antiproliferative effects in HeLa cells but Study B shows no activity, compare culture conditions (e.g., serum concentration, passage number) or verify compound stability in media .

Q. What strategies are effective for studying this compound’s synergistic effects with other bioactive compounds?

  • Methodological Answer : Use combination index (CI) models (e.g., Chou-Talalay method) to classify interactions (synergistic, additive, antagonistic). Design factorial experiments (e.g., 3×3 matrices) with varying concentrations of this compound and co-administered agents. Prioritize compounds with complementary mechanisms (e.g., this compound + DNA topoisomerase inhibitors) .
  • Data Challenges : Account for pharmacokinetic interactions (e.g., competitive protein binding) using in silico modeling (molecular docking) or ex vivo plasma protein binding assays .

Q. How should researchers approach the development of this compound derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer : Employ structure-activity relationship (SAR) studies to modify functional groups (e.g., hydroxylation, glycosylation). Use in silico tools (ADMET Predictor™, SwissADME) to predict solubility, bioavailability, and metabolic stability. Validate predictions with in vivo pharmacokinetic studies (rodent models) measuring AUC, Cₘₐₓ, and half-life .
  • Optimization Metrics : Prioritize derivatives with >20% oral bioavailability and reduced CYP450 inhibition to minimize drug-drug interactions .

Methodological Frameworks for Data Analysis

Q. What statistical models are suitable for analyzing dose-dependent responses in this compound studies?

  • Answer : Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. For multi-parametric datasets (e.g., transcriptomics), apply machine learning algorithms (random forests, PCA) to identify biomarkers linked to efficacy. Report confidence intervals and p-values with corrections for multiple comparisons (e.g., Bonferroni) .

Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?

  • Answer : Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and sample size justification. For human cell lines, obtain institutional review board (IRB) approval and document provenance (e.g., ATCC authentication). Disclose conflicts of interest and funding sources in publications .

Addressing Research Limitations

Q. What are the common limitations in this compound research, and how can they be mitigated?

  • Answer :

  • Limitation 1 : Low natural abundance → Use synthetic biology (e.g., heterologous expression in E. coli) for scalable production .
  • Limitation 2 : Poor solubility → Develop nanoformulations (liposomes, polymeric nanoparticles) to enhance bioavailability .
  • Limitation 3 : Off-target effects → Employ CRISPR-Cas9 screens to identify and validate specific molecular targets .

Future Research Directions

Q. What understudied areas in this compound research warrant further investigation?

  • Proposed Topics :

  • Role in epigenetic modulation (e.g., HDAC inhibition).
  • Long-term toxicity profiles in non-rodent models (e.g., zebrafish).
  • Impact on microbiome composition during chronic administration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.